6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol
Overview
Description
6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
- Synthesis of Dihydro-5H-Indeno[1,2-b]quinolines : A study by Shirini et al. (2013) describes the one-pot synthesis of dihydro-5H-indeno[1,2-b]quinolines, which act as new pH indicators due to their stabilized zwitterionic resonance structures. These compounds are sensitive in the pH range of 9.2 to 12 and exhibit a large wavelength shift of 100 nm (Shirini, Beigbaghlou, Atghia, & Mousazadeh, 2013).
Chemical Synthesis and Characterization
- Synthesis of Indeno[1,2-c]isoquinolines : Jagtap et al. (2005) discussed the synthesis of indeno[1,2-c]isoquinolin-5-ones, showcasing the potential for varied chemical synthesis and applications of indeno compounds (Jagtap et al., 2005).
Investigation of Neo-Lignan Compounds
- Study of Neo-Lignan Isomers : Harrowven et al. (1998) investigated the neo-lignan compound 7-(3,4-Dimethoxyphenyl)-6-methylindeno[5,6-d][1,3]dioxol-5-one, exploring its physical and spectroscopic properties. This study contributes to the understanding of lignan-like structures in scientific research (Harrowven, Newman, & Knight, 1998).
Pharmaceutical and Antimicrobial Research
- Application in Pharmaceuticals and Antimicrobials : Chun (2007) highlighted the use of 6,7-Dihydro-5H-cyclopenta[b] pyridine, a related compound, in pharmaceuticals, bactericide, and antimicrobial research. It's also noted for its role in the synthesis of plant protection agents and as a side-chain in the production of Cefpirome (Fu Chun, 2007).
Polymer Science
- Development of Polymerizable Molecules : Watanabe et al. (2010) described the synthesis of polymerizable molecules with a 6,7-dihydro-5H-cyclopenta[c]pyridine core structure, demonstrating the compound's utility in creating diverse monomers for polymer science (Watanabe et al., 2010).
Catalytic Synthesis
- Catalytic Synthesis of Indeno[2,1-c]quinolines : Yang et al. (2014) utilized FeCl3- and FeBr3-mediated reactions for the synthesis of indeno[2,1-c]quinolines, showcasing a method for creating complex molecular structures through catalytic processes (Yang, Xu, & Yu, 2014).
Cancer Research
- Cytotoxic Activity in Cancer Research : Alipour et al. (2016) developed benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g] chromen-8-one derivatives and evaluated their cytotoxic activities against breast cancer cell lines, indicating potential applications in cancer research (Alipour, Mousavi, Shojaie, & Ardestani, 2016).
Heterocyclic Compound Synthesis
- Synthesis of Pyrido[2,3-d]pyrimidines : Mamaghani et al. (2016) demonstrated the synthesis of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidin-4,6-(5H,11H)dione derivatives, a process valuable for creating heterocyclic compounds in chemical research (Mamaghani, Shirini, Bassereh, & Nia, 2016).
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-2-1-6-3-9-10(4-7(6)8)13-5-12-9/h3-4,8,11H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHNJQLMUXYRAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1O)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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